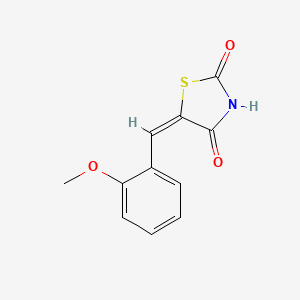

5-(2-Methoxybenzylidene)thiazolidine-2,4-dione

Descripción general

Descripción

5-(2-Methoxybenzylidene)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and anticancer properties . The compound features a thiazolidine ring with a methoxybenzylidene substituent, which contributes to its unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiazolidine-2,4-dione and 2-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of deep eutectic solvents, is also being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Methoxybenzylidene)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted thiazolidinedione derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a thiazolidine ring with two carbonyl groups at positions 2 and 4, along with a methoxybenzylidene substituent at position 5. The synthesis typically involves a Knoevenagel condensation reaction between thiazolidine-2,4-dione and 2-methoxybenzaldehyde, often catalyzed by bases such as piperidine or pyridine. In industrial settings, continuous flow reactors may be utilized for scaling up the synthesis process, enhancing control over reaction conditions and improving yield and purity. Moreover, green chemistry principles are being explored to minimize environmental impact through solvent-free conditions or the use of deep eutectic solvents .

Anticancer Properties

Research has highlighted the anticancer potential of 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione. For example:

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including NCI-H292 human lung carcinoma cells. The most potent derivative showed an IC50 value of 1.26 µg/mL after 72 hours of incubation .

- Another investigation focused on a series of derivatives that were designed and synthesized as VEGFR-2 inhibitors. These compounds were evaluated for their anticancer activity against HepG2, HCT116, and MCF-7 cells, with several derivatives showing promising results .

Antimicrobial and Antidiabetic Activities

Additionally, thiazolidinediones are recognized for their antimicrobial and antidiabetic properties. The unique structure of this compound contributes to its potential therapeutic applications in these areas:

- Studies indicate that thiazolidinedione derivatives can inhibit various microbial strains and may possess significant antidiabetic effects by modulating insulin sensitivity .

Case Studies

Several case studies have been documented that illustrate the effectiveness of this compound in various applications:

Mecanismo De Acción

The primary mechanism of action of 5-(2-Methoxybenzylidene)thiazolidine-2,4-dione involves the activation of PPARγ. When the compound binds to PPARγ, it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, leading to the transcription of genes involved in glucose and lipid metabolism . The compound also exhibits anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses .

Comparación Con Compuestos Similares

Similar Compounds

5-(4-Methoxybenzylidene)thiazolidine-2,4-dione: Similar structure but with a different position of the methoxy group.

5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: Contains a hydroxyl group instead of a methoxy group.

5-(4-Chlorobenzylidene)thiazolidine-2,4-dione: Contains a chlorine atom instead of a methoxy group.

Uniqueness

5-(2-Methoxybenzylidene)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities. The position of the methoxy group influences the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .

Actividad Biológica

5-(2-Methoxybenzylidene)thiazolidine-2,4-dione, also known as 5-(o-Anisyl)-rhodanine, is a thiazolidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound is synthesized through the condensation of thiazolidine-2,4-dione with 2-methoxybenzaldehyde and has been investigated for its potential therapeutic applications, particularly in oncology, diabetes management, and antimicrobial treatments.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiazolidine ring with a methoxy-substituted benzylidene group. The synthesis typically involves refluxing thiazolidine-2,4-dione with the appropriate aryl aldehyde in the presence of a catalyst such as sodium acetate. Various methods including microwave irradiation can also be employed to enhance yield and purity.

Anticancer Properties

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant anticancer activity. For instance, studies have shown that 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione demonstrated potent cytotoxicity against NCI-H292 lung cancer cells with an IC50 value of 1.26 μg/mL after 72 hours of incubation . This compound induced apoptosis characterized by phosphatidylserine externalization and mitochondrial depolarization.

In another study focusing on VEGFR-2 inhibitory activity, derivatives showed promising results with IC50 values ranging from 0.081 μM to 1.586 μM, indicating their potential as targeted cancer therapies .

Antidiabetic Effects

This compound has also been evaluated for its antidiabetic properties. It acts as a partial agonist of the PPAR-γ receptor, which is crucial in glucose metabolism regulation. Compounds derived from this scaffold have shown improved binding affinities compared to traditional PPAR-γ agonists, potentially minimizing adverse effects such as weight gain .

Antimicrobial Activity

The compound exhibits notable antibacterial and antifungal activities against various pathogens including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. Its mechanism may involve disrupting microbial cell wall integrity or inhibiting essential metabolic pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Cytotoxicity : Induces apoptosis in cancer cells through mitochondrial pathways.

- PPAR-γ Modulation : Enhances insulin sensitivity and glucose uptake in muscle cells.

- Antimicrobial Action : Inhibits growth and biofilm formation of pathogenic microorganisms.

Comparative Analysis

A comparative analysis of various thiazolidine derivatives highlights the unique biological profiles exhibited by this compound:

Case Studies

- VEGFR-2 Inhibition : A series of thiazolidine derivatives were synthesized and tested for their ability to inhibit VEGFR-2, a key target in cancer therapy. The most active derivative showed an IC50 comparable to established inhibitors like sorafenib .

- Antioxidant Activity : In vitro assays demonstrated that 5-(o-Anisyl)-rhodanine possesses significant free radical scavenging activity, suggesting its potential role in oxidative stress-related diseases.

Propiedades

IUPAC Name |

(5E)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJEQHDQLEYCLSC-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/2\C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.